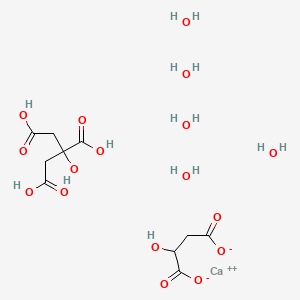

CALCIUM CITRATE MALATE PENTAHYDRATE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Calcium citrate malate pentahydrate is a water-soluble calcium supplement. It is the calcium salt of citric acid and malic acid with variable composition. This compound is known for its high bioavailability, which makes it an effective source of calcium for dietary supplements .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of calcium citrate malate pentahydrate involves the reaction of citric acid and malic acid with calcium carbonate. The process typically includes dissolving citric acid and malic acid in water, followed by the addition of calcium carbonate. The reaction mixture is then stirred until the calcium carbonate is completely dissolved, resulting in the formation of calcium citrate malate .

Industrial Production Methods: In industrial settings, the production of this compound can involve the use of food-grade calcium carbonate powder. This powder is added to a stirred solution of lemon juice with a specific pH value and molar concentration. The mixture is stirred for several hours until the calcium carbonate is thoroughly dissolved, and the supernatant is collected to obtain the liquid calcium citrate malate .

Analyse Des Réactions Chimiques

Types of Reactions: Calcium citrate malate pentahydrate primarily undergoes dissolution reactions to release calcium ions and a calcium citrate complex. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The common reagents used in the preparation of this compound include citric acid, malic acid, and calcium carbonate. The reaction conditions involve stirring the mixture at room temperature until complete dissolution is achieved .

Major Products Formed: The major product formed from the reaction of citric acid, malic acid, and calcium carbonate is this compound. This compound is known for its high solubility and bioavailability .

Applications De Recherche Scientifique

Calcium citrate malate pentahydrate has a wide range of scientific research applications. In chemistry, it is used as a source of calcium ions in various reactions. In biology and medicine, it is used as a dietary supplement to prevent and treat calcium deficiencies. It is also used in the treatment of osteoporosis and other bone-related conditions due to its high bioavailability and effectiveness in increasing bone mineral density . Additionally, it is used in the food industry as a calcium fortifier in various food products .

Mécanisme D'action

The mechanism of action of calcium citrate malate pentahydrate involves the release of calcium ions upon dissolution. These calcium ions are then absorbed in the intestines and increase plasma calcium levels. This, in turn, reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH). The reduction in PTH levels helps in increasing bone mineral density by promoting calcium deposition in bones .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- Calcium carbonate

- Calcium citrate

- Calcium malate

Comparison: Calcium citrate malate pentahydrate is unique due to its high bioavailability compared to other calcium supplements like calcium carbonate and calcium citrate. It is absorbed more efficiently in the intestines, making it a preferred choice for individuals with low gastric acid levels. Additionally, it has been shown to be more effective in increasing bone mineral density compared to other calcium supplements .

Propriétés

IUPAC Name |

calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylic acid;pentahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.C4H6O5.Ca.5H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-2(4(8)9)1-3(6)7;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2,5H,1H2,(H,6,7)(H,8,9);;5*1H2/q;;+2;;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCMQXRREZMSPJ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.O.O.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22CaO17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721339 |

Source

|

| Record name | Calcium 2-hydroxybutanedioate--2-hydroxypropane-1,2,3-tricarboxylic acid--water (1/1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120250-12-6 |

Source

|

| Record name | Calcium 2-hydroxybutanedioate--2-hydroxypropane-1,2,3-tricarboxylic acid--water (1/1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2-yl)-, endo- (9CI)](/img/new.no-structure.jpg)

![4-Hydroxy-6-(methoxymethyl)-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B571365.png)

![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-isopropoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B571366.png)

![1H-Imidazo[4,5-f]quinazolin-2-amine](/img/structure/B571377.png)

![[2-[(10R,13S,17R)-6-chloro-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B571379.png)

![1H-[1,2,4]Triazolo[4,3-d][1,4]diazepine](/img/structure/B571386.png)